molecular formula C14H9BrClFN2O3 B2709255 [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 733020-44-5

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No. B2709255
CAS RN: 733020-44-5
M. Wt: 387.59
InChI Key: ZINXEYFJAUCOHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a bromine atom and a carboxylate group, and an aniline ring substituted with a chlorine and a fluorine atom.

Scientific Research Applications

Chemoselective Amination

A study focused on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating its utility in synthesizing bromide substitution products through catalytic amination conditions. This research underscores the compound's role in selective synthesis processes, offering insights into its applications in developing pharmacologically relevant molecules (Stroup et al., 2007).

Synthesis of Halogen-rich Intermediates

Another research effort presented the synthesis of halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, from similar compounds. This work highlights the potential of these intermediates as building blocks in medicinal chemistry, illustrating the broad applicability of compounds like "[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" in the synthesis of pentasubstituted pyridines with desired functionalities (Wu et al., 2022).

Electrocatalytic Carboxylation

Research on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid showcased an innovative method to synthesize 6-aminonicotinic acid. This study exemplifies the environmental and synthetic utility of compounds within the same family, offering a green chemistry approach to synthesizing valuable carboxylic acids from simple pyridine derivatives (Feng et al., 2010).

Novel Synthetic Pathways

Further investigations into the synthesis of complex molecules, like 3,5-disubstituted 2-fluoropyridines and 2-pyridones, reveal the crucial role of halogenated pyridines as intermediates. These studies contribute to our understanding of versatile synthetic strategies, enabling the construction of highly substituted pyridines and pyridones with potential pharmaceutical applications (Sutherland & Gallagher, 2003).

properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFN2O3/c15-9-3-8(5-18-6-9)14(21)22-7-13(20)19-12-2-1-10(16)4-11(12)17/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINXEYFJAUCOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chloro-2-fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate

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